Anilazine-d4
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Overview
Description
Anilazine-d4: is a deuterium-labeled derivative of Anilazine, a compound primarily used as a fungicide. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds .
Scientific Research Applications
Anilazine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new fungicides and other agrochemicals.
Future Directions
Mechanism of Action
Target of Action
Anilazine-d4 is a deuterium-labeled variant of Anilazine It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
It’s known that the incorporation of deuterium (heavy hydrogen) into drug molecules has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that this compound may interact with its targets in a way that influences these profiles.
Biochemical Pathways
The incorporation of deuterium into drug molecules can potentially affect various biochemical pathways involved in drug metabolism .
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This suggests that this compound may have unique ADME properties that influence its bioavailability.
Result of Action
The incorporation of deuterium into drug molecules can potentially influence the drug’s interaction with its targets, which could result in unique molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It’s speculated that Anilazine, the parent compound, interferes with normal metabolism in affected fungi . This suggests that Anilazine-d4 may interact with certain enzymes, proteins, and other biomolecules in biochemical reactions, potentially altering their function or activity.
Cellular Effects
Studies on similar compounds suggest potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s speculated that Anilazine interferes with normal metabolism in affected fungi , suggesting that this compound might exert its effects at the molecular level through similar mechanisms. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Long-term behavior of Anilazine, the parent compound of this compound, has been investigated in reference agroecosystems under realistic climatic, cropping, and soil conditions
Metabolic Pathways
Anilazine, the parent compound, is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This suggests that this compound might be involved in specific metabolic pathways upon exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anilazine-d4 typically involves the deuteration of Anilazine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a deuterium source and a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Anilazine-d4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in this compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of halogenating agents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated triazine derivatives, while reduction may produce deuterated aniline derivatives .
Comparison with Similar Compounds
Anilazine: The non-deuterated form of Anilazine-d4.
Chloranil: Another chlorinated triazine compound with similar fungicidal properties.
Atrazine: A widely used herbicide with a triazine structure.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in various systems, making it a valuable tool in studies of pharmacokinetics and metabolic pathways .
Properties
IUPAC Name |
4,6-dichloro-N-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHBYKMAHXWHRP-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])NC2=NC(=NC(=N2)Cl)Cl)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.